molecular formula C25H25NO6 B11158878 (3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B11158878
M. Wt: 435.5 g/mol
InChI Key: ZRVMDRCXMJXGOO-INIZCTEOSA-N
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Description

(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic compound with a unique structure that combines elements of benzochromene and amino acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate typically involves multi-step organic reactions. The initial step often includes the formation of the benzochromene core through cyclization reactions. Subsequent steps involve the introduction of the amino acid derivative through esterification or amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester used in similar synthetic applications.

    Potassium peroxymonosulfate: An oxidizing agent with different functional groups but similar reactivity in oxidation reactions.

Uniqueness

What sets (3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate apart is its combination of a benzochromene core with an amino acid derivative, providing a unique set of chemical and biological properties that are not found in simpler compounds like ethyl acetoacetate or potassium peroxymonosulfate.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C25H25NO6/c1-15-12-20(22-18-10-6-7-11-19(18)24(28)32-21(22)13-15)31-23(27)16(2)26-25(29)30-14-17-8-4-3-5-9-17/h3-5,8-9,12-13,16H,6-7,10-11,14H2,1-2H3,(H,26,29)/t16-/m0/s1

InChI Key

ZRVMDRCXMJXGOO-INIZCTEOSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)[C@H](C)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)C(C)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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